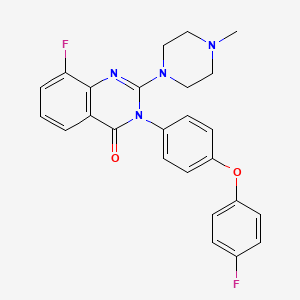

TRPV4 agonist-1 free base

Beschreibung

Eigenschaften

IUPAC Name |

8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F2N4O2/c1-29-13-15-30(16-14-29)25-28-23-21(3-2-4-22(23)27)24(32)31(25)18-7-11-20(12-8-18)33-19-9-5-17(26)6-10-19/h2-12H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGPMKZYSBKNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to TRPV4 Agonist-1 Free Base: Structure, Signaling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the transient receptor potential vanilloid 4 (TRPV4) agonist-1 free base, a potent and selective agonist of the TRPV4 ion channel. This document details its chemical structure, mechanism of action, and relevant experimental protocols for its use in research and development.

Chemical Structure and Properties

TRPV4 agonist-1 free base, also identified as Compound 36 in the primary literature, is a quinazolin-4(3H)-one derivative.[1] Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 8-Fluoro-2-(4-methylpiperazin-1-yl)-3-(4-((4-fluorophenyl)oxy)phenyl)quinazolin-4(3H)-one |

| Molecular Formula | C25H22F2N4O2 |

| Molecular Weight | 448.46 g/mol |

| CAS Number | 2314467-59-7 |

| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F |

Pharmacological Data

This compound has been characterized as a potent activator of the human TRPV4 channel, demonstrating significant efficacy in cellular assays.

| Assay | Parameter | Value | Reference |

| hTRPV4 Ca2+ Assay | EC50 | 60 nM | [1] |

| SOX9 Reporter Assay | ECmax | 20 nM | [1][2] |

Signaling Pathways

Activation of the TRPV4 channel by agonists such as this compound initiates a cascade of intracellular signaling events, primarily mediated by an influx of calcium ions (Ca2+). In the context of chondrogenic differentiation, this Ca2+ influx is a critical upstream event that leads to the activation of the transcription factor SOX9, a master regulator of chondrogenesis.[3][4][5][6]

The binding of this compound to the TRPV4 channel induces a conformational change, opening the channel pore and allowing the influx of extracellular Ca2+. The resulting increase in intracellular Ca2+ concentration can activate various downstream effectors, including calmodulin (CaM). The Ca2+/CaM complex can then activate calmodulin-dependent kinases (CaMKs) which, in turn, can phosphorylate and activate transcription factors or co-activators that promote the expression of SOX9.[6] Increased SOX9 expression drives the transcription of genes essential for cartilage matrix production, such as collagen type II and aggrecan.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Human TRPV4 (hTRPV4) Ca2+ Assay

This protocol describes a cell-based fluorescence assay to measure the intracellular calcium concentration ([Ca2+]i) following the application of this compound.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV4 channel are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

-

Dye Loading: The culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization, typically for 30-60 minutes at 37°C.

-

Compound Preparation and Addition: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to the desired final concentrations. The dye-loading solution is removed, and the cells are washed again with the assay buffer. The different concentrations of the agonist are then added to the wells.

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. The fluorescence intensity is measured at excitation wavelengths of 340 nm and 380 nm, and the emission is collected at 510 nm. Measurements are taken at regular intervals to monitor the change in intracellular calcium concentration over time.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated to determine the intracellular calcium concentration. The response is typically quantified as the peak change in this ratio. Dose-response curves are generated by plotting the peak response against the logarithm of the agonist concentration, and the EC50 value is calculated using a four-parameter logistic fit.

SOX9 Reporter Assay

This protocol outlines a luciferase-based reporter gene assay to quantify the activation of the SOX9 transcription factor in response to this compound.

Methodology:

-

Cell Culture and Transfection: A chondrogenic cell line, such as ATDC5, is cultured in appropriate growth medium. Cells are then transiently co-transfected with a reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) under the control of a promoter with multiple SOX9 binding sites, and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization.

-

Compound Treatment: Following transfection and a recovery period (typically 24 hours), the culture medium is replaced with a medium containing various concentrations of this compound. The cells are then incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).

-

Cell Lysis: The treatment medium is removed, and the cells are washed with phosphate-buffered saline. A passive lysis buffer is added to each well to lyse the cells and release the luciferase enzymes.

-

Luminescence Measurement: The cell lysates are transferred to a luminometer-compatible plate. The activity of the SOX9-driven luciferase and the control luciferase are measured sequentially using a dual-luciferase reporter assay system, which involves the addition of specific substrates for each enzyme.

-

Data Analysis: The activity of the SOX9-driven luciferase is normalized to the activity of the control luciferase to account for variations in transfection efficiency and cell number. The fold induction of SOX9 activity is calculated relative to a vehicle-treated control. Dose-response curves are generated, and the maximum effect (ECmax) is determined.

This guide provides a foundational understanding of this compound for researchers in the field. Further investigation into its in vivo efficacy and safety profile is warranted for its potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The chondrocyte “mechanome”: Activation of the mechanosensitive ion channels TRPV4 and PIEZO1 drives unique transcriptional signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Transient receptor potential vanilloid 4 as a regulator of induced pluripotent stem cell chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient Receptor Potential Vanilloid 4: The Sixth Sense of the Musculoskeletal System? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of TRPV4 Agonist-1 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological conditions such as pain, inflammation, and skeletal dysplasia has made it an attractive target for therapeutic intervention. The development of potent and selective small molecule agonists for TRPV4 is essential for elucidating its function and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of TRPV4 agonist-1 free base, a potent quinazolin-4(3H)-one derivative.

Discovery of this compound

This compound, also identified as compound 36 in the primary literature, was discovered through a focused drug discovery effort aimed at identifying novel regulators of chondrogenic differentiation. The research, published by Atobe et al. in the Journal of Medicinal Chemistry in 2019, identified a series of quinazolin-4(3H)-one derivatives with potent agonist activity at the human TRPV4 channel. Through systematic structure-activity relationship (SAR) studies, compound 36 emerged as a highly potent and water-soluble agonist, demonstrating significant potential for in vivo applications.[1]

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one | |

| Molecular Formula | C25H22F2N4O2 | [2] |

| Molecular Weight | 448.46 g/mol | [2] |

| CAS Number | 2314467-59-7 | [2] |

| Appearance | White to off-white solid | |

| hTRPV4 Ca2+ Assay EC50 | 60 nM | [2] |

| SOX9 Reporter Assay ECmax | 20 nM | [2] |

| Selectivity | Inactive against TRPV1 channels | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the formation of a benzamide (B126) intermediate, followed by cyclization to form the quinazolinone core, and subsequent nucleophilic substitution to introduce the methylpiperazine moiety.

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-amino-N-(4-(4-fluorophenoxy)phenyl)-3-fluorobenzamide

A solution of 2-amino-3-fluorobenzoic acid and a suitable activating agent (e.g., thionyl chloride or a carbodiimide) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) is prepared. To this solution, 4-(4-fluorophenoxy)aniline (B1295514) is added, and the reaction mixture is stirred at room temperature or under gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by crystallization or column chromatography.

Step 2: Synthesis of 8-fluoro-2-chloro-3-(4-(4-fluorophenoxy)phenyl)quinazolin-4(3H)-one

The intermediate from Step 1 is reacted with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, often in the presence of a catalytic amount of a tertiary amine base. The reaction is typically carried out at elevated temperatures. The progress of the reaction is monitored by TLC. After completion, the excess chlorinating agent is removed under reduced pressure, and the crude product is purified.

Step 3: Synthesis of 8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one (this compound)

The chlorinated quinazolinone from Step 2 is dissolved in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile. To this solution, 1-methylpiperazine (B117243) is added, often in the presence of a base like potassium carbonate or triethylamine, to scavenge the liberated HCl. The reaction mixture is heated until the starting material is consumed. The final product, this compound, is then isolated by extraction and purified by column chromatography or recrystallization.

Biological Activity and Experimental Protocols

The agonist activity of this compound was primarily assessed using two key in vitro assays: a calcium influx assay and a SOX9 reporter assay.

Human TRPV4 Calcium Influx Assay

This assay measures the ability of a compound to activate TRPV4 channels and induce an influx of calcium ions into the cell.

Protocol:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV4 are cultured in appropriate media and seeded into 384-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or the components of the FLIPR Calcium 6 Assay Kit, in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES).[3][4]

-

Compound Addition: A solution of this compound at various concentrations is prepared and added to the wells using an automated liquid handler integrated with a fluorescence imaging plate reader (FLIPR).

-

Signal Detection: The fluorescence intensity is measured before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying TRPV4 channel activation.

-

Data Analysis: The data is analyzed to determine the half-maximal effective concentration (EC50) of the agonist.

SOX9 Reporter Assay

This assay is used to assess the chondrogenic potential of the TRPV4 agonist by measuring the expression of SOX9, a key transcription factor in chondrogenesis.[1]

Protocol:

-

Cell Line: A chondrocyte or mesenchymal stem cell line is engineered to contain a reporter construct where the expression of a reporter gene (e.g., luciferase) is driven by the SOX9 promoter.

-

Cell Treatment: The reporter cells are treated with varying concentrations of this compound.

-

Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The increase in reporter gene activity is correlated with the activation of the SOX9 promoter, and the data is used to determine the maximal effective concentration (ECmax).

Signaling Pathway of TRPV4 Activation

The activation of the TRPV4 channel by a synthetic agonist like this compound initiates a cascade of intracellular signaling events. The primary event is the influx of calcium ions, which then act as a second messenger to modulate various downstream pathways.

Caption: Agonist-induced TRPV4 signaling pathway.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound is depicted in the following diagram.

Caption: Workflow for discovery and characterization.

Conclusion

This compound is a potent and selective tool compound for the study of TRPV4 channel function. Its discovery has provided valuable insights into the role of TRPV4 in chondrogenesis and has opened new avenues for the development of therapeutics targeting this ion channel. The detailed synthetic route and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and ion channel pharmacology.

References

A Technical Guide to the Solubility and Stability of TRPV4 Agonist-1 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of TRPV4 agonist-1 free base, a critical consideration for its use in research and drug development. Due to the limited publicly available data for this compound (CAS 2314467-59-7), this guide also includes comprehensive data for the well-characterized and potent TRPV4 agonist, GSK1016790A, as a key reference compound. This information is intended to aid in the design of experiments, formulation development, and interpretation of biological data.

Quantitative Solubility Data

The solubility of a compound is a crucial parameter that influences its handling, formulation, and bioavailability. Below is a summary of the available solubility data for this compound and the more extensively studied TRPV4 agonist, GSK1016790A.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 83.33 mg/mL (185.81 mM)[1] | Ultrasonic assistance may be required.[1] Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[1] |

| Methanol | Soluble[2] | Quantitative data not specified. |

Table 2: Solubility of GSK1016790A (Reference Compound)

| Solvent | Solubility |

| DMSO | 100 mg/mL (152.52 mM)[3][4] |

| DMSO | 50 mg/mL |

| DMSO | 15 mg/mL[5] |

| Ethanol | 100 mg/mL (152.52 mM)[4] |

| Ethanol | 66 mg/mL[3] |

| Ethanol | 10 mg/mL[5] |

| Dimethyl formamide (B127407) (DMF) | 15 mg/mL[5] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[5] |

| Water | Insoluble[3][4] |

Stability Profile

Understanding the stability of a compound is essential for ensuring the reliability and reproducibility of experimental results. Stability data informs proper storage, handling, and use in various experimental conditions.

Table 3: Stability and Storage of this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[1] |

| In solvent | -80°C | 6 months[1][6] |

| In solvent | -20°C | 1 month[1][6] |

Table 4: Stability and Storage of GSK1016790A (Reference Compound)

| Form | Storage Temperature | Duration |

| Crystalline Solid | -20°C | ≥ 4 years[5] |

| In solvent | -80°C | 1 year[4] or 2 years[7] |

| Aqueous Solution | Not Recommended | Should not be stored for more than one day.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of small molecules like TRPV4 agonists.

Kinetic Solubility Determination via Nephelometry

This method provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often representative of initial screening assays.

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

-

Test compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well or 384-well microplates

-

Nephelometer (laser-based light scattering instrument)

-

Multichannel pipettes or automated liquid handler

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO stock concentration into the corresponding wells of a new microplate.

-

Precipitation Induction: Rapidly add a larger volume of PBS (pH 7.4) to each well to achieve the final desired compound concentrations and a low final percentage of DMSO (typically ≤1%). Mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation.[8]

-

Measurement: Measure the light scattering of each well using a nephelometer.[8][9] The intensity of scattered light is proportional to the amount of precipitate.

-

Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is a more accurate representation of the true solubility of a compound.

Objective: To determine the thermodynamic solubility of a test compound in an aqueous buffer.

Materials:

-

Solid test compound (powder)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a glass vial containing a known volume of the aqueous buffer.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A standard curve of the compound should be prepared to accurately determine the concentration.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Stability Assessment using HPLC

This protocol outlines a general procedure for assessing the chemical stability of a compound under various stress conditions.

Objective: To evaluate the stability of a test compound over time under specific conditions by quantifying its degradation.

Materials:

-

Test compound

-

Appropriate solvents and buffers for sample preparation

-

Environmental chambers (for controlled temperature and humidity)

-

Photostability chamber

-

pH meter

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent at a known concentration.

-

Incubation under Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions, such as:

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

-

Sample Analysis: At each time point, quench any reactions if necessary and dilute the sample to a suitable concentration for HPLC analysis.

-

HPLC Quantification: Inject the samples into the HPLC system. Record the peak area of the parent compound and any new peaks corresponding to degradation products.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0). The rate of degradation can be determined, and the half-life of the compound under each condition can be calculated.

Mandatory Visualizations

TRPV4 Signaling Pathway

Activation of the TRPV4 channel by an agonist leads to an influx of Ca²⁺, which triggers a cascade of downstream signaling events. These pathways are involved in a variety of physiological processes.

Caption: Downstream signaling pathways activated by TRPV4 agonists.

Experimental Workflow for Solubility and Stability Testing

A logical workflow is crucial for the efficient and accurate characterization of a compound's physicochemical properties.

Caption: General workflow for solubility and stability testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Transporteur membranaire/Canal ionique | CymitQuimica [cymitquimica.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. japsonline.com [japsonline.com]

- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity Profile of Trpvicin: A Focus on Inactivity Against Other TRP Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential (TRP) channels are a diverse superfamily of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli.[1] Their involvement in numerous physiological and pathological processes has made them attractive targets for drug discovery.[2] However, the structural and functional similarities among TRP channel family members present a significant challenge in developing subtype-selective modulators. A thorough understanding of a compound's selectivity profile, including the channels against which it is inactive, is crucial for interpreting experimental results and minimizing off-target effects.[3] This technical guide provides an in-depth overview of the selectivity of Trpvicin, a potent and subtype-selective inhibitor of the TRPV3 channel, with a specific focus on its inactivity against other TRP channels.

Quantitative Data Summary

Trpvicin has been identified as a potent and selective inhibitor of the human TRPV3 channel. Its selectivity has been evaluated against a panel of other TRP channel family members. The following table summarizes the available quantitative data regarding the inactivity of Trpvicin against other TRP channels.

| Target TRP Channel | Trpvicin Activity (IC50) | Reference |

| hTRPV3 | 0.41 µM (WT), 0.22 µM (G573S mutant) | [4] |

| hTRPV1 | Minimal Effect | [4] |

| hTRPV2 | Minimal Effect | [4] |

| hTRPV4 | Minimal Effect | [4] |

| hTRPV5 | Minimal Effect | [4] |

| hTRPV6 | Minimal Effect | [4] |

| hTRPA1 | Minimal Effect | [4] |

| hTRPM8 | Minimal Effect | [4] |

WT: Wild-Type

Experimental Protocols for Determining TRP Channel Selectivity

The determination of a compound's selectivity against a panel of TRP channels is typically achieved through a combination of functional assays that measure ion channel activity. The two primary methods employed are electrophysiology (specifically patch-clamp) and intracellular calcium imaging.[3]

Automated Patch-Clamp Electrophysiology

This technique provides a direct and precise measurement of ion channel currents, allowing for the quantification of a compound's inhibitory effect.[3]

-

Cell Line Preparation: Human Embryonic Kidney (HEK293) cells, which have low endogenous ion channel expression, are commonly used. These cells are stably or transiently transfected with the specific human TRP channel subtype to be tested.[3]

-

Procedure:

-

Transfected cells are cultured and harvested.

-

An automated patch-clamp system (e.g., QPatch or Patchliner) is used to capture individual cells and form a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.[3]

-

The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.

-

A specific agonist for the targeted TRP channel is applied to elicit a baseline current.

-

Increasing concentrations of the test compound (e.g., Trpvicin) are then perfused to determine the concentration-dependent inhibition of the agonist-induced current.

-

The half-maximal inhibitory concentration (IC50) is calculated from the resulting concentration-response curve.

-

Intracellular Calcium Imaging

This high-throughput method provides a functional readout of the activity of calcium-permeable TRP channels.[3][5]

-

Cell Line Preparation: Similar to patch-clamp, HEK293 cells expressing the target TRP channel are used.

-

Procedure:

-

Cells are seeded in a multi-well plate (e.g., 96- or 384-well) and loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are then incubated with varying concentrations of the test compound.

-

A specific TRP channel agonist is added to stimulate channel opening and subsequent calcium influx.

-

The fluorescence intensity is monitored in real-time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

The inhibitory effect of the compound is determined by the reduction in the agonist-induced fluorescence signal.

-

IC50 values are calculated from the concentration-response curves.

-

Visualizations

Signaling and Selectivity Diagrams

Caption: Selectivity profile of Trpvicin against various TRP channels.

Caption: Experimental workflow for TRP channel inhibitor selectivity screening.

Caption: Generalized signaling pathway for TRP channel activation and inhibition.

References

- 1. Transient Receptor Potential channels (TRP) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Frontiers | Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Physiological Role of TRPV4 Channel Activation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel that plays a crucial role in a wide array of physiological processes. Acting as a sensor for a diverse range of physical and chemical stimuli, including temperature, osmotic pressure, and mechanical stress, TRPV4 is integral to cellular homeostasis and function across numerous organ systems. Its activation triggers a cascade of signaling events, primarily initiated by an influx of calcium ions, which in turn modulate cellular responses. Dysregulation of TRPV4 activity is implicated in various pathological conditions, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the physiological roles of TRPV4 activation, with a focus on its function in key organ systems, the underlying signaling pathways, and detailed experimental protocols for its study.

Introduction

TRPV4 is a member of the vanilloid subfamily of Transient Receptor Potential (TRP) channels. It is widely expressed throughout the body in both sensory and non-sensory cells, including endothelial cells, epithelial cells, chondrocytes, and sensory neurons. This broad distribution underscores its involvement in a multitude of physiological functions, from osmoregulation and thermosensation to mechanotransduction. This guide will delve into the core physiological roles of TRPV4 activation, present quantitative data on its activation and pharmacology, provide detailed experimental methodologies, and visualize key signaling pathways.

Quantitative Data on TRPV4 Channel Activation and Pharmacology

The activation of the TRPV4 channel is characterized by specific biophysical and pharmacological parameters. The following tables summarize key quantitative data for easy comparison.

Table 1: Activation Thresholds of TRPV4

| Stimulus | Threshold | Cell Type/System | Citation |

| Temperature | >27°C - 35°C | Heterologous expression systems (Xenopus oocytes, HEK293 cells) | |

| >34°C | Brain | ||

| Hypo-osmotic Stress | ~1% reduction from isotonicity (300 mOsm) | HEK293 cells | |

| Mechanical Stress | Molecular-scale deflections (<50 nm) | HEK293T cells | |

| Average pillar deflection of 196 nm | Chondrocytes and nociceptors |

Table 2: Pharmacological Profile of Common TRPV4 Modulators

| Compound | Type | Species | EC50 / IC50 | Citation |

| GSK1016790A | Agonist | Human | 2.1 nM | |

| Mouse | 18 nM | |||

| - | 3.3 nM (in HeLa cells) | |||

| RN-1734 | Antagonist | Human | 2.3 µM | |

| Rat | 3.2 µM | |||

| Mouse | 5.9 µM |

Table 3: Biophysical Properties of the TRPV4 Channel

| Property | Value | Citation |

| Single-channel Conductance | Inward: ~30-60 pS, Outward: ~80-100 pS | |

| Relative Ion Permeability (Pion/PNa) | PCa/PNa: ~6-10 | |

| PMg/PNa: ~2-3 |

Table 4: Physiological Parameters in TRPV4 Knockout (KO) vs. Wild-Type (WT) Mice

| Parameter | Condition | TRPV4 KO Mice | Wild-Type Mice | Citation |

| Mean Arterial Pressure | Resting | 82.5 ± 3.5 mmHg | 92.3 ± 8.3 mmHg | |

| Heart Rate | Resting | 497 ± 28 beats/min | 499 ± 31 beats/min | |

| Blood Pressure Reduction (post-acetylcholine) | - | 16.6 ± 2.7 mmHg | 37.0 ± 6.2 mmHg | |

| Plasma Osmolality (48h water deprivation) | - | 318 mOsmol/kg | 305 mOsmol/kg | |

| Core Body Temperature | Circadian pattern | Indistinguishable from WT | Indistinguishable from KO | |

| Tail Withdrawal Latency (45°C) | - | 38.1 ± 2.2 s | 28.0 ± 3.0 s | |

| QT Interval (in vivo ECG) | - | Shortened | Normal | |

| Bone Mass | - | Higher | Normal |

Physiological Roles of TRPV4 Activation in Key Organ Systems

Cardiovascular System

In the cardiovascular system, TRPV4 is prominently expressed in endothelial and smooth muscle cells. Its activation in endothelial cells leads to a Ca2+ influx, which stimulates the production of vasodilatory factors such as nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF). This contributes to the regulation of vascular tone and blood pressure. Studies in TRPV4 knockout mice have demonstrated a blunted response to acetylcholine-induced vasodilation.

Respiratory System

TRPV4 is expressed in various cell types within the lung, including bronchial and alveolar epithelium, and lung endothelium. It plays a role in sensing mechanical stimuli such as shear stress from airflow and changes in lung volume. Activation of TRPV4 in the airway epithelium can modulate ciliary beat frequency, which is crucial for mucociliary clearance. However, excessive activation of TRPV4 in the pulmonary endothelium can increase vascular permeability, potentially leading to pulmonary edema.

Skeletal System

In the skeletal system, TRPV4 is highly expressed in chondrocytes, the sole cell type in cartilage. It functions as a mechanosensor, transducing mechanical loads into biochemical signals that are essential for cartilage health and maintenance. Activation of TRPV4 by mechanical or osmotic stimuli triggers a Ca2+ influx that regulates chondrocyte volume and the expression of matrix-related genes. Dysfunctional TRPV4 signaling is associated with skeletal dysplasias and osteoarthritis.

Urinary System

TRPV4 is expressed in the urothelium and detrusor smooth muscle of the urinary bladder. It is thought to act as a sensor for bladder filling (stretch), contributing to the micturition reflex. Activation of urothelial TRPV4 by stretch leads to ATP release, which in turn activates sensory nerve fibers.

Integumentary System (Skin)

In the skin, TRPV4 is expressed in keratinocytes, melanocytes, and sensory neurons. It plays a role in maintaining the integrity of the skin barrier. TRPV4 is activated by warm temperatures within the physiological range, and this activation promotes the formation of cell-cell junctions in keratinocytes. It is also involved in the sensations of touch, pain, and itch.

Signaling Pathways

The activation of the TRPV4 channel initiates a variety of downstream signaling cascades, which are highly cell-type specific. A central event is the influx of Ca2+, which acts as a second messenger to modulate a plethora of cellular processes.

Endothelial Cell Signaling

In endothelial cells, TRPV4 activation by stimuli such as shear stress or agonists leads to Ca2+ influx. This increase in intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation. Additionally, Ca2+ influx through TRPV4 can activate small- and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa), leading to hyperpolarization and vasodilation.

Chondrocyte Signaling

In chondrocytes, mechanical loading or changes in osmolarity activate TRPV4, leading to Ca2+ influx. This Ca2+ signal is crucial for regulatory volume decrease (RVD) in response to hypotonic stress. The influx of Ca2+ also influences the expression of genes encoding extracellular matrix components, thereby contributing to cartilage maintenance.

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in cultured cells in response to TRPV4 activation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured cells expressing TRPV4

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

TRPV4 agonist (e.g., GSK1016790A)

-

TRPV4 antagonist (e.g., RN-1734)

-

Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Seed cells onto glass coverslips or in a 96-well plate and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Wash the cells once with HBS.

-

Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Washing: Wash the cells 2-3 times with HBS to remove extracellular dye.

-

De-esterification: Incubate the cells in HBS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging:

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Apply the TRPV4 agonist to the cells and continue to record the fluorescence ratio (F340/F380).

-

To confirm specificity, pre-incubate cells with a TRPV4 antagonist before agonist application.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Regulatory Volume Decrease (RVD) Assay in Chondrocytes

This protocol outlines a method to assess the ability of chondrocytes to regulate their volume following a hypotonic challenge, a process in which TRPV4 plays a key role.

Materials:

-

Isolated primary chondrocytes or a chondrocytic cell line

-

Isotonic buffer (e.g., ~330 mOsmol/kg)

-

Hypotonic buffer (e.g., ~150-280 mOsmol/kg)

-

Calcein AM or other vital fluorescent dye

-

Confocal or fluorescence microscope with time-lapse imaging capabilities

-

Image analysis software

Procedure:

-

Cell Loading: Incubate chondrocytes with a vital fluorescent dye such as Calcein AM to visualize the cell body.

-

Baseline Imaging: Place the cells in an imaging chamber with isotonic buffer and acquire initial images to determine the baseline cell volume or cross-sectional area.

-

Hypotonic Challenge: Rapidly replace the isotonic buffer with the hypotonic buffer.

-

Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30-60 seconds) for at least 20-30 minutes.

-

Data Analysis:

-

Measure the cell volume or cross-sectional area in each image using image analysis software.

-

Plot the relative cell volume change over time.

-

A typical RVD response involves an initial rapid swelling followed by a gradual return towards the initial volume.

-

The role of TRPV4 can be investigated by performing the assay in the presence of a TRPV4 antagonist or in chondrocytes from TRPV4 knockout mice.

-

Conclusion

The TRPV4 channel is a remarkably versatile cellular sensor that is fundamental to a wide range of physiological functions. Its ability to integrate multiple stimuli makes it a critical player in maintaining homeostasis in diverse organ systems. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to further unravel the complexities of TRPV4 signaling and explore its therapeutic potential. Future research will undoubtedly continue to illuminate the intricate roles of this multifaceted ion channel in health and disease.

Endogenous vs. Exogenous TRPV4 Agonists: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal, non-selective cation channel that plays a crucial role in a vast array of physiological processes.[1][2] As a member of the TRP superfamily, TRPV4 is activated by a diverse range of stimuli, including temperature changes, mechanical forces like osmotic pressure and shear stress, and chemical ligands.[1][3][4] These activators, or agonists, can be broadly categorized into two classes: endogenous ligands, which are produced naturally within the body, and exogenous ligands, which originate from external sources.

Understanding the distinct and overlapping mechanisms of these agonist classes is paramount for elucidating the physiological roles of TRPV4 and for the rational design of novel therapeutics targeting this channel.[5][6] This technical guide provides an in-depth comparison of endogenous and exogenous TRPV4 agonists, detailing their signaling pathways, comparative potencies, and the experimental protocols used for their characterization.

Endogenous TRPV4 Agonists: The Body's Own Signals

Endogenous agonists are critical physiological modulators of TRPV4 activity, primarily involved in cellular responses to mechanical and inflammatory cues. The most well-characterized endogenous agonists are lipid mediators derived from arachidonic acid (AA).[3][7]

Key Endogenous Agonists:

-

Arachidonic Acid (AA): This polyunsaturated fatty acid can activate TRPV4, often as a precursor to its more potent metabolites.[4][8] The activation by AA itself can be dependent on phosphorylation of the channel by Protein Kinase A (PKA).[3][9]

-

Epoxyeicosatrienoic Acids (EETs): These are cytochrome P450 epoxygenase metabolites of AA and are considered major endogenous activators of TRPV4.[10][11] Specific regioisomers, such as 5,6-EET, 8,9-EET, and 11,12-EET, directly bind to and gate the channel, playing a significant role in processes like endothelium-derived vasodilation.[12][13][14] The activation of TRPV4 by mechanical stimuli like cell swelling is often dependent on the phospholipase A2 (PLA2)-mediated production of AA and subsequent conversion to EETs.[11][12][15]

Signaling Pathway for Endogenous Agonists

The activation of TRPV4 by endogenous lipids like EETs initiates a cascade of intracellular events. Mechanical stimuli often trigger the activation of phospholipase A2 (PLA2), which liberates arachidonic acid from the plasma membrane. AA is then metabolized by cytochrome P450 (CYP) enzymes into EETs. EETs directly bind to a pocket within the TRPV4 channel, causing a conformational change that opens its pore.[11] This leads to an influx of Ca²⁺, which acts as a second messenger to trigger a variety of downstream physiological responses, such as the activation of calcium-activated potassium channels (KCa) leading to vasodilation.[13][14]

Exogenous TRPV4 Agonists: Tools for Research and Drug Discovery

Exogenous agonists are compounds from external sources, many of which are synthetic, that have proven invaluable as pharmacological tools for studying TRPV4 function in vitro and in vivo.[5][16] They are generally more potent and selective than endogenous agonists.

Key Exogenous Agonists:

-

GSK1016790A (GSK101): A highly potent and selective synthetic agonist.[17] It is widely used to probe the physiological functions of TRPV4 due to its high specificity and low nanomolar potency.[16][18]

-

4α-Phorbol 12,13-didecanoate (4α-PDD): A phorbol (B1677699) ester that was one of the first small molecule agonists identified for TRPV4.[19][20] It directly binds to a pocket formed by transmembrane domains 3 and 4.[3][21] While widely used, some studies suggest it may have off-target effects at higher concentrations, activating neurons independently of TRPV4.[21][22]

-

Bisandrographolide A (BAA): A natural product derived from the plant Andrographis paniculata that acts as a TRPV4 agonist.[23][24]

Signaling Pathway for Exogenous Agonists

Exogenous agonists like GSK1016790A and 4α-PDD act as direct chemical activators. They bind to specific sites on the TRPV4 protein, inducing a conformational change that opens the channel pore. This bypasses the need for upstream enzymatic activity required by many endogenous activation pathways. The resulting Ca²⁺ influx activates a host of downstream signaling cascades, including those involving Protein Kinase C (PKC) and Rho/Rho kinases, which can lead to responses such as cytoskeletal reorganization and changes in gene expression.[15]

Data Presentation: Comparative Potency of TRPV4 Agonists

The potency of TRPV4 agonists is typically quantified by the half-maximal effective concentration (EC₅₀), which represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. The following table summarizes EC₅₀ values for key endogenous and exogenous agonists from various studies.

| Agonist | Type | EC₅₀ Value | Species / Cell System | Reference(s) |

| GSK1016790A | Exogenous | 2.1 - 18 nM | Human / Mouse HEK cells | [17][18] |

| 3.3 nM | Human HeLa cells | [25][26] | ||

| 13.73 nM | Mouse TRPV4-HEK293 cells | [27] | ||

| 34 nM | Choroid plexus epithelial cells | [18] | ||

| 4α-PDD | Exogenous | ~200 - 370 nM | Human / Mouse cells | [20][21][28] |

| 5,6-EET | Endogenous | ~5 µM | HEK-293 cells | [10] |

| Bisandrographolide A | Exogenous | 790 - 950 nM | Not Specified | [23] |

| TRPV4 agonist-1 | Exogenous | 60 nM | Human TRPV4 in HEK293 cells | [29] |

Note: EC₅₀ values can vary significantly depending on the experimental system, cell type, species, and assay conditions.

Experimental Protocols

Characterizing the activity of TRPV4 agonists relies on techniques that can measure the ion channel's primary function: mediating cation influx, particularly Ca²⁺.

Ratiometric Calcium Imaging

This is the most common method for assessing TRPV4 activation in a population of cells. It uses fluorescent Ca²⁺ indicators like Fura-2 or Fluo-4 to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon agonist application.

Objective: To measure the dose-dependent increase in [Ca²⁺]i in cultured cells expressing TRPV4 in response to an agonist.

Methodology:

-

Cell Culture: Plate HEK293 or HeLa cells transiently or stably expressing the TRPV4 gene onto glass-bottom dishes suitable for microscopy. Culture for 18-24 hours.[27][30]

-

Indicator Loading: Incubate the cells with a Ca²⁺-sensitive dye. For ratiometric imaging, use 2-5 µM Fura-2 AM for 45-60 minutes at room temperature in a standard Tyrode's or HBSS solution.[31][32]

-

Washing: Gently wash the cells two to three times with the buffer solution to remove excess extracellular dye.

-

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera and a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2). Record the baseline fluorescence ratio (F340/F380) for 1-2 minutes to ensure a stable signal.[27]

-

Agonist Application: Perfuse the cells with a solution containing the TRPV4 agonist (e.g., GSK1016790A) at a known concentration. For a dose-response curve, apply a range of concentrations sequentially.[25]

-

Data Recording: Continuously record the fluorescence intensity at both wavelengths throughout the experiment. The influx of Ca²⁺ upon channel activation will cause a significant increase in the F340/F380 ratio.[32]

-

Data Analysis: Calculate the change in the fluorescence ratio (ΔR) over the baseline. Plot the peak ΔR against the logarithm of the agonist concentration and fit the data with a sigmoidal dose-response function to determine the EC₅₀ value.[25][33]

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" electrophysiological technique provides high-fidelity analysis of ion channel currents in a single cell, allowing for detailed characterization of channel gating properties.[34]

Objective: To directly measure the ionic currents flowing through TRPV4 channels upon activation by an agonist.

Methodology:

-

Cell Preparation: Use cultured cells expressing TRPV4, prepared similarly to the calcium imaging protocol.

-

Pipette Preparation: Pull micropipettes from borosilicate glass to a resistance of 6-10 MΩ.[31] Fill the pipette with an intracellular solution (e.g., containing CsCl or KCl to isolate specific currents).

-

Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[34]

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV or -70 mV).[35][36]

-

Recording Protocol: Apply a voltage protocol, such as a ramp from -100 mV to +100 mV, to measure the current-voltage (I-V) relationship. Record the baseline current.[35][36] Note that TRPV4 currents can desensitize rapidly, especially in the presence of extracellular Ca²⁺.[37]

-

Agonist Application: Perfuse the cell with an extracellular solution containing the TRPV4 agonist (e.g., 10 nM GSK1016790A).

-

Data Acquisition: Record the agonist-evoked currents using the same voltage protocol. The activation of TRPV4 will result in a significant increase in an outwardly rectifying current.

-

Data Analysis: Subtract the baseline current from the agonist-evoked current to isolate the TRPV4-specific current. Analyze the I-V relationship, current density, and channel kinetics.

Conclusion

The study of both endogenous and exogenous TRPV4 agonists is fundamental to understanding the channel's complex role in health and disease. Endogenous agonists like EETs reveal the physiological pathways through which TRPV4 senses and responds to its environment, particularly in the context of mechanotransduction and vascular function. Exogenous agonists, with their high potency and selectivity, provide indispensable tools for isolating and characterizing the channel's function, paving the way for targeted therapeutic interventions for conditions such as pain, edema, and bladder dysfunction.[5][28] A comprehensive approach utilizing the methodologies described herein will continue to advance the field of TRPV4 research and drug development.

References

- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRPV4 - Wikipedia [en.wikipedia.org]

- 3. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation | Semantic Scholar [semanticscholar.org]

- 10. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural determinants of 5',6'-epoxyeicosatrienoic acid binding to and activation of TRPV4 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Epoxyeicosatrienoic acids act through TRPV4-TRPC1-KCa1.1 complex to induce smooth muscle membrane hyperpolarization and relaxation in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. selleckchem.com [selleckchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 26. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. medchemexpress.com [medchemexpress.com]

- 30. pa2online.org [pa2online.org]

- 31. mdpi.com [mdpi.com]

- 32. Multiubiquitination of TRPV4 reduces channel activity independent of surface localization - PMC [pmc.ncbi.nlm.nih.gov]

- 33. protocols.io [protocols.io]

- 34. docs.axolbio.com [docs.axolbio.com]

- 35. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]

- 37. researchgate.net [researchgate.net]

The Role of TRPV4 Agonist-1 Free Base in Promoting Chondrogenic Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient receptor potential vanilloid 4 (TRPV4) channel, a calcium-permeable non-selective cation channel, has emerged as a critical regulator of chondrocyte function and chondrogenesis. Its activation by specific agonists presents a promising therapeutic strategy for cartilage repair and regeneration. This technical guide provides an in-depth overview of the use of TRPV4 agonist-1 free base in inducing chondrogenic differentiation. It details the underlying signaling pathways, presents quantitative data from relevant studies, and offers comprehensive experimental protocols for in vitro application.

Introduction: TRPV4 as a Mechanosensor in Chondrocytes

Articular chondrocytes, the resident cells of cartilage, are responsible for maintaining the extracellular matrix (ECM) that provides the tissue with its unique biomechanical properties. These cells are exquisitely sensitive to their mechanical environment, and this mechanotransduction is crucial for cartilage homeostasis. The TRPV4 channel is a key player in this process, acting as a sensor of mechanical and osmotic stimuli.[1][2][3]

Mutations in the TRPV4 gene that alter channel function can lead to skeletal dysplasias and joint diseases, highlighting its importance in normal skeletal development and joint health.[4][5] Conversely, activation of TRPV4 has been shown to promote chondrogenesis by enhancing the expression of the master chondrogenic transcription factor, SOX9, and subsequent production of cartilage-specific ECM components like type II collagen (COL2A1) and aggrecan (ACAN).[2][3][6] Small molecule agonists, such as this compound, therefore represent valuable tools for investigating and potentially promoting cartilage formation.[7][8][9]

This compound: A Potent Inducer of Chondrogenesis

This compound is a potent and selective agonist of the TRPV4 channel. It has been identified as a regulator of chondrogenic differentiation.[7]

Table 1: Potency of this compound [7]

| Assay | Metric | Value |

| hTRPV4 Ca²+ Assay | EC₅₀ | 60 nM |

| SOX9 Reporter Assay | ECₘₐₓ | 20 nM |

EC₅₀: Half maximal effective concentration. ECₘₐₓ: Maximum effective concentration.

Signaling Pathways in TRPV4-Mediated Chondrogenesis

Activation of TRPV4 by an agonist like this compound initiates a cascade of intracellular signaling events that culminate in the upregulation of chondrogenic gene expression. The primary event is an influx of calcium ions (Ca²⁺) into the cell.[6][10] This increase in intracellular calcium concentration ([Ca²⁺]i) triggers several downstream pathways.

Ca²⁺/Calmodulin-Dependent Pathway and SOX9 Activation

The influx of Ca²⁺ leads to the activation of calmodulin (CaM). The Ca²⁺/CaM complex can then activate various downstream effectors, including Ca²⁺/calmodulin-dependent kinase II (CaMKII). This pathway has been shown to enhance the transcriptional activity of SOX9, the master regulator of chondrogenesis.[2][6] SOX9, in turn, drives the expression of key cartilage matrix genes, such as COL2A1 and ACAN.[6]

Interaction with the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a potent inducer of chondrogenesis. Research has shown that TRPV4 activation can modulate and enhance the cellular response to TGF-β stimulation in chondrocytes.[6] This synergistic effect is dependent on the timing of the stimuli, with TRPV4 activation following TGF-β stimulation yielding a significant increase in the canonical TGF-β response. This process is also calcium-dependent.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient Receptor Potential Vanilloid 4: The Sixth Sense of the Musculoskeletal System? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. TRPV4 as a Therapeutic Target for Joint Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small molecule compounds promote the proliferation of chondrocytes and chondrogenic differentiation of stem cells in cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A dysfunctional TRPV4-GSK3β pathway prevents osteoarthritic chondrocytes from sensing changes in extracellular-matrix viscoelasticity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TRPV4 Agonist-1 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal, non-selective cation channel permeable to Ca²⁺ that acts as a crucial sensor for a variety of physical and chemical stimuli, including temperature, osmolarity, mechanical stress, and endogenous ligands. Its widespread expression and involvement in numerous physiological processes—ranging from vascular function and bone formation to pain sensation and inflammation—make it a compelling target for therapeutic intervention.

TRPV4 agonist-1 free base is a potent and selective agonist of the TRPV4 channel. These application notes provide a comprehensive overview of its experimental use, including detailed protocols for key in vitro assays and a summary of its effects on cellular signaling pathways. This document is intended to guide researchers in utilizing this compound as a tool to investigate TRPV4 function and explore its therapeutic potential.

Physicochemical Properties and Activity

This compound is a small molecule designed to specifically activate the TRPV4 channel, leading to cation influx, primarily Ca²⁺, and subsequent downstream signaling events.

Table 1: In Vitro Activity of TRPV4 Agonists

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | hTRPV4 Ca²⁺ Assay | HEK293 | EC₅₀ | 60 nM | [1] |

| TRPV4 agonist-1 (Compound 36) | SOX9 Reporter Assay | - | ECₘₐₓ | 20 nM | [1] |

| GSK1016790A | Ca²⁺ Influx Assay | HeLa-TRPV4 | EC₅₀ | 3.3 nM | [2] |

| GSK1016790A | BRET Assay (Channel Aggregation) | HEK293 | EC₅₀ | 31 nM |

Experimental Protocols

The following protocols are adapted from established methods for studying TRPV4 activation, primarily using the well-characterized agonist GSK1016790A. These can be readily adapted for use with this compound, with the recommendation to perform dose-response experiments to determine the optimal concentration for the specific cell type and assay.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) following TRPV4 activation.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293-TRPV4, HUVECs)

-

Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 2 mM CaCl₂

-

HBSS without CaCl₂ (containing 2 mM EGTA for Ca²⁺-free conditions)

-

This compound (stock solution in DMSO)

-

TRPV4 antagonist (e.g., HC-067047, Ruthenium Red) for control experiments

-

Fluorescence plate reader or confocal microscope

Procedure:

-

Cell Plating: Seed cells onto 96-well black-walled, clear-bottom plates or glass-bottom dishes suitable for microscopy. Culture until they reach 80-90% confluency.

-

Dye Loading:

-

Prepare a loading solution of Fura-2 AM (e.g., 2.5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove culture medium, wash cells once with HBSS.

-

Add the loading solution to the cells and incubate at 37°C for 30-60 minutes.

-

-

Washing: Wash cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement:

-

Add HBSS to the cells.

-

Measure the baseline fluorescence for 2-5 minutes to establish a stable signal. For Fura-2, this involves ratiometric imaging at 340/380 nm excitation. For Fluo-4, use ~488 nm excitation.

-

-

Agonist Application:

-

Prepare the desired concentration of this compound in HBSS. A typical starting range based on related compounds is 10 nM - 1 µM.

-

Add the agonist solution to the cells.

-

-

Data Acquisition: Immediately begin recording the fluorescence signal for 5-20 minutes to capture the calcium influx kinetics.

-

Controls:

-

Negative Control: Use non-transfected parental cells to confirm agonist specificity.[3]

-

Antagonist Control: Pre-incubate cells with a TRPV4 antagonist (e.g., 1 µM HC-067047) for 10-20 minutes before adding the agonist to confirm the response is TRPV4-mediated.[3]

-

Calcium-Free Control: Perform the experiment in Ca²⁺-free HBSS to distinguish between extracellular influx and release from internal stores.[3]

-

Table 2: Typical Parameters for Calcium Imaging Experiments

| Parameter | Value |

| Cell Line | HEK293-TRPV4, HUVEC |

| Agonist (Example) | GSK1016790A |

| Agonist Concentration | 10 nM - 100 nM[2][4] |

| Antagonist (Example) | HC-067047 |

| Antagonist Concentration | 1 µM[3] |

| Dye Loading Time | 30-60 minutes |

| Agonist Stimulation Time | 5-20 minutes |

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV4 channel upon activation.

Materials:

-

Cells expressing TRPV4 plated on glass coverslips

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette pulling

-

Extracellular (bath) solution (e.g., 136 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 0.5 mM MgCl₂, 10 mM HEPES, 5 mM glucose, pH 7.4)

-

Intracellular (pipette) solution (e.g., 100 mM Cs-aspartate, 20 mM CsCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, pH 7.2)

-

This compound

Procedure:

-

Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[5]

-

Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -90 mV).[6]

-

Record baseline current for a few minutes.

-

Apply this compound to the bath via the perfusion system.

-

Record the induced current. A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) can be used to determine the current-voltage (I-V) relationship.[6]

-

-

Data Analysis: Measure the peak current amplitude and observe the characteristic outwardly rectifying I-V curve typical for TRPV4. Note any desensitization (current decay) over time.

Table 3: Representative Solutions for Patch-Clamp Experiments

| Solution Component | Extracellular (mM) | Intracellular (mM) |

| NaCl | 136 | - |

| KCl | 5.4 | - |

| CaCl₂ | 2 | - |

| MgCl₂ | 0.5 | 1 |

| HEPES | 10 | 10 |

| Glucose | 5 | - |

| Cs-aspartate | - | 100 |

| CsCl | - | 20 |

| EGTA | - | 5 |

| Mg-ATP | - | 1 |

Western Blotting for Downstream Signaling

Activation of TRPV4 leads to the phosphorylation and activation of several downstream signaling proteins, such as Akt.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, PVDF membranes

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-TRPV4, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat confluent cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and visualize bands using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of TRPV4 activation on cell motility.

Materials:

-

Cells cultured in 24-well plates

-

P200 pipette tip or culture-insert

-

Culture medium with reduced serum (e.g., 2% FBS)

-

This compound

Procedure:

-

Monolayer Formation: Grow cells to a confluent monolayer.

-

Wound Creation:

-

Create a "scratch" in the monolayer using a sterile P200 pipette tip.[7]

-

Alternatively, use culture-inserts which create a well-defined cell-free gap upon removal.

-

-

Washing: Gently wash with PBS to remove dislodged cells.[7]

-

Treatment: Add reduced-serum medium containing the desired concentration of this compound or vehicle control.

-

Imaging:

-

Acquire an initial image (T=0) of the wound.

-

Incubate cells at 37°C and acquire images at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed.

-

-

Analysis: Measure the area of the cell-free region at each time point. Calculate the rate of wound closure (cell migration).

Signaling Pathways and Visualizations

Activation of TRPV4 by an agonist initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This can modulate various downstream pathways depending on the cell type and context.

Caption: TRPV4 agonist-1 activation of downstream signaling pathways.

Activation of the TRPV4 channel by TRPV4 agonist-1 leads to a primary influx of calcium.[4][8] This increase in intracellular calcium can activate several key signaling kinases, including Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K).[9] These kinases, in turn, modulate downstream effectors like Akt and NF-κB, ultimately influencing cellular processes such as cytoskeletal remodeling, gene expression related to inflammation, and cell migration.[10][11]

Caption: General experimental workflow for studying TRPV4 agonist-1 effects.

This workflow outlines the key steps for characterizing the cellular effects of TRPV4 agonist-1. Beginning with a suitable cell model expressing TRPV4, treatment with the agonist can be followed by a variety of functional assays to dissect its impact on intracellular signaling and cellular phenotype.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 4. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. researchgate.net [researchgate.net]

- 7. TRPV4 mediates tumor-derived endothelial cell migration via arachidonic acid-activated actin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Assays Using TRPV4 Agonist-1 Free Base

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2] Its involvement in various pathologies has made it a significant target for drug discovery. TRPV4 agonist-1 free base is a potent and selective agonist of the TRPV4 channel, making it a valuable tool for in vitro studies aimed at understanding TRPV4 function and for screening potential therapeutic agents.[3] These application notes provide detailed protocols for key in vitro assays using this compound and other commonly used TRPV4 agonists.

Data Presentation

The following tables summarize quantitative data from in vitro assays involving TRPV4 agonists.

Table 1: Potency of TRPV4 Agonists in In Vitro Assays

| Agonist | Assay | Cell Type | Parameter | Value | Reference |

| This compound | Ca2+ influx | hTRPV4 expressing cells | EC50 | 60 nM | [3] |

| GSK1016790A | Ca2+ influx | HeLa cells expressing TRPV4 | EC50 | 3.3 nM | [4] |

| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Chondrocyte Differentiation | Rat Primary Chondrocytes | Effective Concentration | 10 nM | [5] |

Table 2: Effects of TRPV4 Agonists on Chondrocyte Differentiation

| Agonist | Cell Type | Assay | Marker | Fold Change (vs. Control) | Reference |

| GSK1016790A | Murine iPSCs | qRT-PCR | Sox9 | ~20 | [6] |

| GSK1016790A | Murine iPSCs | qRT-PCR | Acan | ~100 | [6] |

| GSK1016790A | Murine iPSCs | qRT-PCR | Col2a1 | ~1600 | [6] |

| 4α-PDD | Rat Primary Chondrocytes | qRT-PCR | Runx2 | Significant increase | [5] |

| 4α-PDD | Rat Primary Chondrocytes | qRT-PCR | Bmp2 | Significant increase | [5] |

| 4α-PDD | Rat Primary Chondrocytes | qRT-PCR | Col1 | Significant increase | [5] |

Experimental Protocols

Intracellular Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium ([Ca2+]i) influx following the activation of TRPV4 channels by an agonist.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293-TRPV4, HUVECs)

-

This compound or other TRPV4 agonists (e.g., GSK1016790A)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence plate reader or confocal microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye. For example, for Fura-2 AM, use a final concentration of 2.5 µM with Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Agonist Application:

-

Prepare serial dilutions of the TRPV4 agonist in HBSS.

-

Add the agonist solution to the wells.

-

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence intensity using a plate reader or confocal microscope.

-

For Fura-2 AM, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

-

For Fluo-4 AM, use an excitation wavelength of 488 nm and an emission wavelength of 520 nm.

-

Record data over time to capture the kinetics of the calcium influx.

-

-

Data Analysis: Calculate the change in fluorescence intensity or the ratio of intensities over baseline to determine the intracellular calcium concentration. Plot dose-response curves to calculate the EC50 of the agonist.